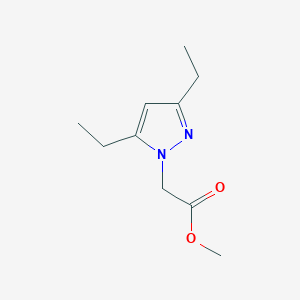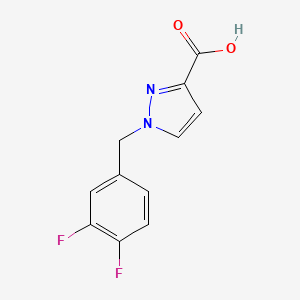
(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride
Übersicht
Beschreibung
“(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2229508-98-7 . It has a molecular weight of 232.15 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The Inchi Code for “(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride” is1S/C11H14ClN.ClH/c12-11-3-1-9 (2-4-11)10-5-8 (6-10)7-13;/h1-4,8,10H,5-7,13H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride” is a solid compound . It has a molecular weight of 232.15 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
Compounds with chlorophenyl and cyclobutyl groups, similar to "(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride," are often explored for their potential in drug development. For instance, the synthesis of antidepressants like sertraline hydrochloride involves similar chlorophenyl compounds. These processes benefit from novel synthetic routes that offer environmental and safety advantages, highlighting the significance of these compounds in developing pharmaceutical ingredients with high purity (Krisztina Vukics, T. Fodor, J. Fischer, and Irén Fellegvári, Sándor Lévai, 2002). Furthermore, the synthesis of ketamine derivatives, which are crucial in medicine for their anesthetic properties, also involves reactions with chlorophenyl compounds. These derivatives are synthesized using Mannich reactions, offering insights into the broad spectrum of biological activities that such compounds can exhibit (Syed Muzzammil Masaud, Ghulam Abbas Miana, T. Nazir, Saeed Ur Rasheed Nazir, H. Riaz, M. Sultana, Safia Sultana Munir, Pervaiz Akhtar Shah, Humaira Nadeem, Ishtiaq Rabi, 2022).
Chemical Synthesis and Catalysis
The chlorophenyl and cyclobutyl motifs are integral in catalytic processes and chemical synthesis. Research on similar compounds has demonstrated their utility in facilitating reactions essential for synthesizing complex molecules. For example, the synthesis of 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes in water showcases the efficiency of these compounds in producing high yields within a short period, highlighting their potential in streamlined chemical synthesis processes (B. Das, J. N. Kumar, A. S. Kumar, G. Satyalakshmi, D. B. Shinde, 2013).
Material Science and Imaging
Compounds containing chlorophenyl and cyclobutyl groups are also explored for applications in material science and imaging. For instance, the study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium as a thiol-reactive luminophore for fluorescence microscopy demonstrates how these compounds can be used to target specific biological entities, such as mitochondria, in imaging applications. This highlights the potential of chlorophenyl and cyclobutyl compounds in developing novel imaging agents with specific targeting capabilities (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXANMSXCWECJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



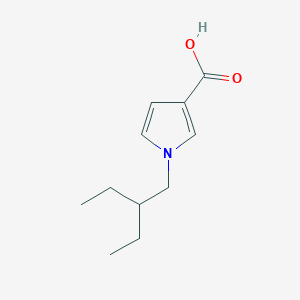
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

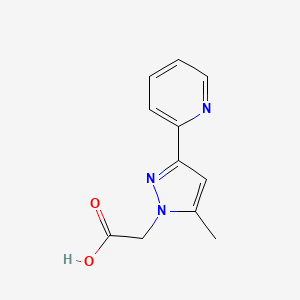
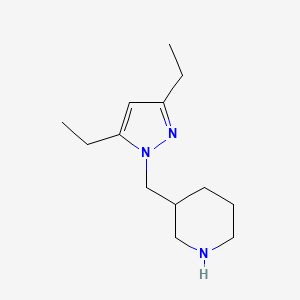
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)
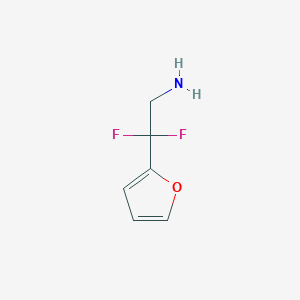
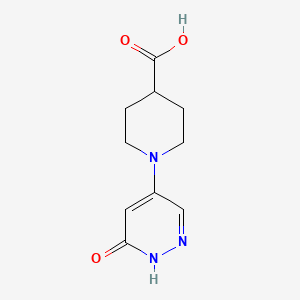
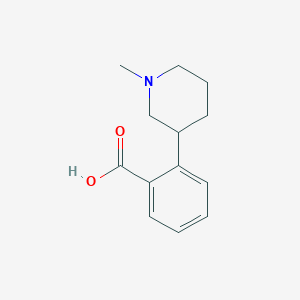
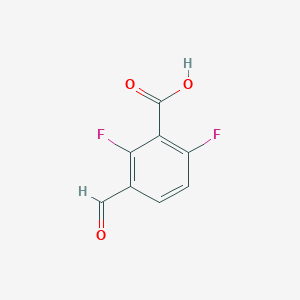
![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
